molecular formula C9H9N3O3 B2696627 (E)-N'-ethylidene-3-nitrobenzohydrazide CAS No. 325475-80-7

(E)-N'-ethylidene-3-nitrobenzohydrazide

Cat. No. B2696627
CAS RN: 325475-80-7
M. Wt: 207.189
InChI Key: XFCOQTVBWYTUNW-WTDSWWLTSA-N
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Description

Synthesis Analysis

This would involve a detailed discussion of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions .


Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Electrochemistry and Sensor Development

A study explored the voltammetric behavior of nitroaromatic compounds, focusing on the decay of the nitro radical anion in mixed media. This research is relevant to understanding the electrochemical properties of compounds like "(E)-N'-ethylidene-3-nitrobenzohydrazide" due to their structural similarities with nitroaromatic compounds. The findings highlighted the pH-dependent kinetics of the nitro radical anion's decay, which could inform the design of electrochemical sensors and analytical techniques (Carbajo et al., 2000).

Another significant application is in the development of sensors for detecting heavy metals like mercury (Hg2+). Derivatives of "(E)-N'-nitrobenzylidene-benzenesulfonohydrazide" (NBBSH), which share a functional group with "(E)-N'-ethylidene-3-nitrobenzohydrazide," were synthesized and used to fabricate a glassy carbon electrode for Hg2+ detection. This approach demonstrated the potential of such compounds in creating sensitive and selective sensors for environmental monitoring (Hussain et al., 2017).

Materials Science

In materials science, the photolabile o-nitrobenzyl group, related to the nitro group in "(E)-N'-ethylidene-3-nitrobenzohydrazide," is widely used for its reversible photochemical properties. These properties enable the controlled alteration of polymer characteristics through light exposure, opening avenues for innovative material design and applications. Research in this area has focused on the development of photodegradable hydrogels, photocleavable bioconjugates, and materials for thin film patterning, showcasing the versatility and potential of nitroaromatic compounds in advanced material engineering (Zhao et al., 2012).

Environmental Studies

A study on the numerical investigation of membrane reactors for ethylbenzene dehydrogenation and nitrobenzene hydrogenation highlighted the impact of operating conditions on product yields and process efficiency. While not directly mentioning "(E)-N'-ethylidene-3-nitrobenzohydrazide," the research into nitrobenzene compounds' reactions provides insights into optimizing chemical processes involving similar compounds, with potential applications in industrial and environmental contexts (Ghadiri et al., 2021).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and other safety hazards .

Future Directions

This would involve discussing potential future research directions, such as new applications for the compound or new methods for its synthesis .

properties

IUPAC Name

N-[(E)-ethylideneamino]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-10-11-9(13)7-4-3-5-8(6-7)12(14)15/h2-6H,1H3,(H,11,13)/b10-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCOQTVBWYTUNW-WTDSWWLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-ethylidene-3-nitrobenzohydrazide

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